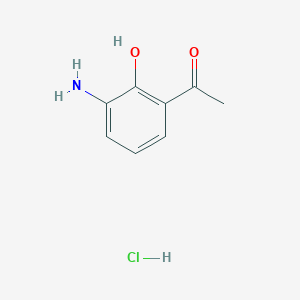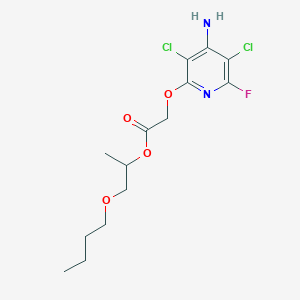![molecular formula C16H22N2O12 B141267 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid CAS No. 157568-17-7](/img/structure/B141267.png)
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid, also known as citrulline malate, is a popular dietary supplement that has been extensively studied for its potential health benefits. It is a combination of citrulline, an amino acid, and malate, a salt of malic acid. Citrulline malate is widely used in the fitness industry as a pre-workout supplement due to its alleged ability to improve athletic performance and reduce muscle fatigue.
Wirkmechanismus
The exact mechanism of action of 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate is not fully understood. However, it is believed to work by increasing the production of nitric oxide in the body. Nitric oxide is a molecule that is involved in many physiological processes, including blood vessel dilation, immune function, and neurotransmission. By increasing nitric oxide production, 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate may improve blood flow, reduce muscle fatigue, and increase energy levels.
Biochemical and physiological effects:
Citrulline malate has been shown to have several biochemical and physiological effects. It has been shown to increase ATP production, which is the primary source of energy for the body. It has also been shown to increase the production of arginine, another amino acid that is involved in the production of nitric oxide. Additionally, 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate has been shown to reduce the production of lactic acid, which is a byproduct of exercise that can cause muscle fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Citrulline malate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to synthesize and can be used in a variety of experimental settings. However, there are also some limitations to using 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate in lab experiments. It can be difficult to control the dosage and purity of the compound, which can make it difficult to obtain consistent results.
Zukünftige Richtungen
There are several potential future directions for research on 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate. One area of interest is its potential to improve cardiovascular health. It has been shown to reduce blood pressure and improve blood flow, which may have implications for the prevention and treatment of cardiovascular disease. Another area of interest is its potential to improve cognitive function. Some studies have suggested that 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate may improve cognitive function and reduce mental fatigue. Finally, there is interest in exploring the potential of 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate as a treatment for various diseases and conditions, such as diabetes, cancer, and liver disease.
Conclusion:
Citrulline malate is a popular dietary supplement that has been extensively studied for its potential health benefits. It is a combination of 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid, an amino acid, and malate, a salt of malic acid. Citrulline malate has been shown to improve athletic performance, reduce muscle fatigue, and increase energy levels. It has also been studied for its potential to improve cardiovascular health and reduce blood pressure. While there are some limitations to using 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate in lab experiments, there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Citrulline malate has been extensively studied for its potential health benefits. It has been shown to improve athletic performance, reduce muscle fatigue, and increase energy levels. It has also been studied for its potential to improve cardiovascular health and reduce blood pressure.
Eigenschaften
CAS-Nummer |
157568-17-7 |
|---|---|
Produktname |
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid |
Molekularformel |
C16H22N2O12 |
Molekulargewicht |
434.35 g/mol |
IUPAC-Name |
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H22N2O12/c1-7(18-9(19)2-4-16(18,30)14(27)28)11(22)17-5-3-8(12(23)24)15(29,13(25)26)6-10(20)21/h7-8,29-30H,2-6H2,1H3,(H,17,22)(H,20,21)(H,23,24)(H,25,26)(H,27,28)/t7-,8?,15?,16+/m0/s1 |
InChI-Schlüssel |
IGQXNKDXMPSELX-BIAKFKOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)N1C(=O)CC[C@]1(C(=O)O)O |
SMILES |
CC(C(=O)NCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)N1C(=O)CCC1(C(=O)O)O |
Kanonische SMILES |
CC(C(=O)NCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)N1C(=O)CCC1(C(=O)O)O |
Synonyme |
vibrioferrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)

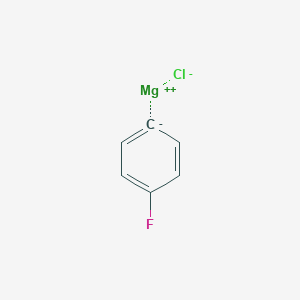
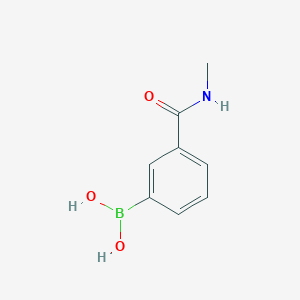

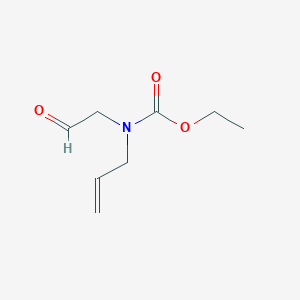
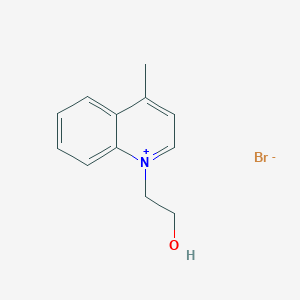
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)

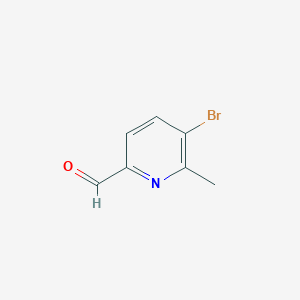
![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
